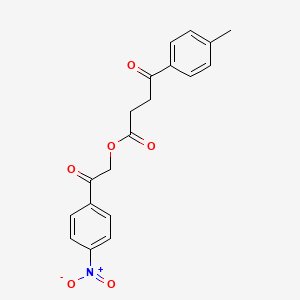
2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate, also known as NMOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NMOB is a yellow crystalline powder that is synthesized through a multi-step process, and its unique chemical structure allows it to have a range of biochemical and physiological effects.
作用机制
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate is not fully understood, but it is thought to be related to its ability to interact with cellular components such as enzymes and proteins. Studies have shown that 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate can inhibit the activity of certain enzymes, which may contribute to its anticancer properties.
Biochemical and physiological effects:
2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has a range of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, as mentioned earlier. Additionally, 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been shown to have antioxidant properties, which may have implications for its use in treating oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of using 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate in lab experiments is its relatively simple synthesis process, which allows for the production of large quantities of the compound. However, one limitation of using 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate is its potential toxicity, which may require special handling and safety precautions.
未来方向
There are several potential future directions for research on 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate. One area of interest is its use as a fluorescent probe for detecting metal ions in biological systems, which could have applications in disease diagnosis and treatment. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate and its potential use in treating cancer and other diseases. Finally, investigations into the potential toxicity of 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate and ways to mitigate its effects could also be an important area of future research.
合成方法
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate involves several steps, starting with the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate to form 2-(4-nitrophenyl)-2-oxoethyl acetoacetate. This compound is then reacted with 4-methylphenyl magnesium bromide to produce the final product, 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate. The synthesis process is complex and requires careful attention to detail to ensure high yields and purity of the final product.
科学研究应用
2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
属性
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 4-(4-methylphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-13-2-4-14(5-3-13)17(21)10-11-19(23)26-12-18(22)15-6-8-16(9-7-15)20(24)25/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIGFSOSPMOHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4966326.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B4966338.png)
![ethyl 4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4966345.png)

![2-(4-chloro-2-methylphenoxy)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B4966363.png)
![N-(3-acetylphenyl)-2-[4-(anilinosulfonyl)phenoxy]acetamide](/img/structure/B4966366.png)
![1-cyclopentyl-4-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}piperazine](/img/structure/B4966386.png)
amino]-N-(3-methylbutyl)benzamide](/img/structure/B4966395.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B4966399.png)
![4-[allyl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide](/img/structure/B4966417.png)
![3-(4-methylbenzyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4966425.png)

![N'-[(4-methylphenyl)sulfonyl]-N-(4-pentylbicyclo[2.2.2]oct-1-yl)ethanehydrazonamide](/img/structure/B4966442.png)
![3-(benzyloxy)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4966443.png)